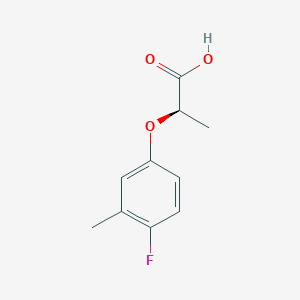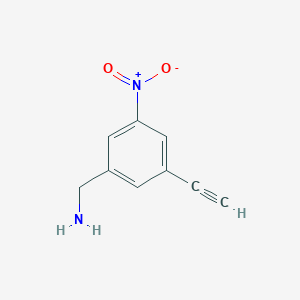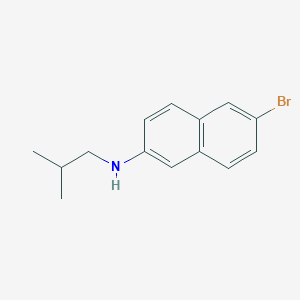![molecular formula C14H11FO2 B12073818 2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073818.png)
2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of biphenyl, where a fluorine atom is substituted at the 5th position of one of the phenyl rings, and an acetic acid group is attached to the 2nd position of the other phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)ketone or 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)carboxylic acid.
Reduction: Formation of 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)ethanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to other biphenyl derivatives.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain. The fluorine atom enhances the compound’s binding affinity and selectivity towards its target enzymes.
相似化合物的比较
Similar Compounds
- 2-(4-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid
- 2-(3-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid
- 2-(2-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid
Uniqueness
2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The position of the fluorine atom can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions. Additionally, the specific substitution pattern can enhance its selectivity and potency in biological applications.
属性
分子式 |
C14H11FO2 |
|---|---|
分子量 |
230.23 g/mol |
IUPAC 名称 |
2-(4-fluoro-2-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H11FO2/c15-12-7-6-11(8-14(16)17)13(9-12)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) |
InChI 键 |
KURNQUVQUPIVNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)







![3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12073808.png)
![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)

![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)

